molecular formula C10H9ClFN3 B13618409 3-(4-Chloro-2-fluorophenyl)-4-methyl-1h-pyrazol-5-amine

3-(4-Chloro-2-fluorophenyl)-4-methyl-1h-pyrazol-5-amine

Cat. No.: B13618409
M. Wt: 225.65 g/mol
InChI Key: PVYFEFCGZNMJLH-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-fluorophenyl)-4-methyl-1H-pyrazol-5-amine (CAS 1146218-11-2) is a high-purity pyrazole derivative supplied with a minimum purity of ≥98% . This compound is intended for research and further manufacturing applications and is not for direct human use . Pyrazole scaffolds are of significant interest in medicinal chemistry and drug discovery, particularly in the development of inhibitors for metalloproteinases such as meprin α and meprin β . These proteases are emerging as potential drug targets in various disease pathways, including cancer, Alzheimer's disease, and fibrotic disorders . Researchers value this chemical structure for its potential as a building block in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific enzyme targets . The compound has a molecular formula of C₁₀H₉ClFN₃ and a molecular weight of 225.65 . It should be stored sealed in a dry environment at 2-8°C .

Properties

Molecular Formula

C10H9ClFN3

Molecular Weight

225.65 g/mol

IUPAC Name

5-(4-chloro-2-fluorophenyl)-4-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C10H9ClFN3/c1-5-9(14-15-10(5)13)7-3-2-6(11)4-8(7)12/h2-4H,1H3,(H3,13,14,15)

InChI Key

PVYFEFCGZNMJLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1N)C2=C(C=C(C=C2)Cl)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(4-Chloro-2-fluorophenyl)-4-methyl-1H-pyrazol-5-amine

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the pyrazole ring substituted at specific positions with a 4-chloro-2-fluorophenyl group and an amino group at the 5-position. The key steps include:

  • Formation of the substituted phenyl-pyrazole core.
  • Introduction of the amino group at the 5-position via reduction of a nitro precursor.
  • Functional group transformations such as nitration, reduction, and acetylation to achieve the target compound.

Detailed Synthetic Route from Literature

A representative synthetic route was reported by Zhou et al. (2010) in the Journal of Chemical Research, which provides a robust method for synthesizing substituted phenyl pyrazole derivatives closely related to this compound:

Step 1: Preparation of Substituted Phenyl-Pyrazole Intermediate
  • Starting from 3-(4-chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, nitration is performed using a mixed acid system (acetic anhydride and fuming nitric acid) at 0 °C.
  • This yields nitro-substituted intermediates (e.g., 3-(4-chloro-6-fluoro-3-methoxy-2-nitrophenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole) with high yields (~83%).
Step 2: Reduction of Nitro Group to Amino Group
  • The nitro group is reduced to an amino group using iron powder and saturated ammonium chloride under nitrogen atmosphere to avoid oxidation.
  • This method provides high selectivity and yield (~86%), superior to other reduction methods such as catalytic hydrogenation or sodium sulfide reduction, which showed poor selectivity.
Step 3: Acetylation and Further Functionalization
  • The amino group is acetylated with acetic anhydride at ambient temperature to form acetylated derivatives.
  • This step is crucial for further modifications and for improving the compound’s herbicidal activity.

Alternative Preparation Method from Patent Literature

A patent (CN111303035A) describes a method for preparing related pyrazole derivatives involving halogenation, diazotization, coupling, and Grignard reactions, which can be adapted for preparing this compound analogues:

Step Description Key Reagents Conditions Yield & Notes
1. Halogenation N-methyl-3-aminopyrazole is halogenated at the 4-position Bromine or Iodine (+ H2O2 if iodine) Aqueous solution, controlled molar ratio Formation of 4-halogen-1-methyl-1H-pyrazole-3-amine
2. Diazotization & Coupling 4-halogen-1-methyl-1H-pyrazole-3-amine reacts with sodium nitrite to form diazonium salt, then coupled with potassium difluoromethyl trifluoroborate in presence of Cu2O NaNO2, KCF2BF3, Cu2O Aqueous medium, controlled temperature Formation of 4-halogen-3-(difluoromethyl)-1-methyl-1H-pyrazole
3. Grignard Exchange & Carboxylation Grignard reagent (e.g., isopropyl magnesium chloride) exchanges halogen, then reacts with CO2 to form carboxylic acid derivative iPrMgCl, CO2 Low temperature, quenching, recrystallization Yields up to 64%, purity >99.5%

This method emphasizes the use of halogenated intermediates and Grignard chemistry to introduce functional groups, which could be tailored for the target amine compound by modifying the substituents accordingly.

Summary Table of Preparation Methods

Method Source Starting Material Key Steps Reagents/Conditions Yield (%) Notes
Zhou et al. (2010) 3-(4-chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole Nitration → Reduction (Fe/NH4Cl) → Acetylation Mixed acid nitration, Fe/NH4Cl reduction, Ac2O acetylation Nitro reduction 86% High selectivity, air-sensitive intermediate
CN Patent CN111303035A N-methyl-3-aminopyrazole Halogenation → Diazotization & coupling → Grignard exchange & carboxylation Br2/I2, NaNO2, KCF2BF3, iPrMgCl, CO2 Overall 64% Avoids isomer formation, scalable

Research Results and Observations

  • The reduction of nitro to amino group using iron and saturated ammonium chloride is superior in yield and selectivity compared to catalytic hydrogenation or sodium sulfide reduction, which tend to produce impurities or incomplete reduction.
  • The presence of halogen substituents on the pyrazole ring (e.g., chlorine at position 4) is critical for biological activity and influences synthetic route choices.
  • The Grignard exchange method described in the patent offers a high-purity product and potential for scale-up but requires careful control of moisture and temperature due to the reactive nature of Grignard reagents.
  • The acetylated amino derivatives show enhanced herbicidal activity, indicating that functional group transformations post-amination are important for bioactivity optimization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-fluorophenyl)-4-methyl-1h-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-(4-Chloro-2-fluorophenyl)-4-methyl-1h-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-fluorophenyl)-4-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Aromatic Substitution Patterns

  • Electron-Withdrawing Groups: The target compound’s 4-chloro-2-fluorophenyl group provides stronger electron-withdrawing effects compared to 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine (monosubstituted chloro), enhancing its interaction with polar enzyme active sites .
  • Benzyl vs. Direct Attachment : 4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine (CAS 1001757-55-6) introduces a flexible benzyl linker, which may reduce steric hindrance but increase metabolic lability compared to the rigid phenyl group in the target compound .

Heterocyclic Modifications

  • Thiazole and Furan Additions : Compounds like 3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine () and 3-(2-(furan-2-yl)ethyl)-4-methyl-1H-pyrazol-5-amine () incorporate heterocycles that improve solubility but may compromise target selectivity due to increased polarity .

Research Implications and Limitations

  • Data Gaps: Limited bioavailability or cytotoxicity data exist for the target compound, necessitating further pharmacokinetic studies.
  • Structural Optimization : Substitutions such as the p-tolyl group in 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine (CAS 1202030-30-5) demonstrate how hydrophobic interactions can be fine-tuned for specific applications .

Biological Activity

3-(4-Chloro-2-fluorophenyl)-4-methyl-1H-pyrazol-5-amine, identified by its CAS number 1146218-11-2, is a pyrazole-based compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological properties, including anticancer, anti-inflammatory, and other therapeutic effects, supported by data tables and relevant case studies.

The molecular formula of this compound is C10H9ClFN3C_{10}H_{9}ClFN_{3} with a molecular weight of approximately 225.65 g/mol. The structure includes a pyrazole ring substituted with a chlorofluorophenyl group and a methyl group, which may influence its biological activity.

PropertyValue
CAS Number1146218-11-2
Molecular FormulaC10H9ClFN3
Molecular Weight225.65 g/mol
Purity98%

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action :
    • Pyrazole derivatives often act by inhibiting tubulin polymerization, which is crucial for cancer cell division. For instance, related compounds have shown IC50 values in the low micromolar range against cancer cell lines such as HeLa and A549, indicating potent activity .
    • Docking studies suggest that these compounds can effectively bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .
  • Case Studies :
    • In a study evaluating various pyrazole derivatives, one compound demonstrated an IC50 value of 49.85 µM against A549 lung cancer cells, showcasing its potential as an antitumor agent .
    • Another derivative exhibited over 90% inhibition of cell proliferation in multiple cancer types, including non-small cell lung cancer and colon cancer .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives are recognized for their anti-inflammatory effects. The inhibition of cyclooxygenase enzymes (COX) has been a focal point in this regard.

  • Mechanism :
    • Compounds similar to this compound have been reported to inhibit COX-2 activity, contributing to their anti-inflammatory effects .
  • Research Findings :
    • A derivative was shown to exhibit significant anti-inflammatory activity while maintaining low toxicity levels in human dermal fibroblasts .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, we can compare it with other related pyrazole compounds.

Compound NameIC50 (µM)Activity Type
3-(4-Chloro-2-fluorophenyl)-4-methyl-49.85Antitumor (A549 cells)
Other Pyrazole Derivative A26Anti-inflammatory
Other Pyrazole Derivative B73Antitumor

Q & A

Q. Key Considerations :

  • Solvent choice (methanol vs. DMF) impacts reaction kinetics and byproduct formation.
  • Temperature control minimizes decomposition of thermally sensitive intermediates.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

What analytical techniques are critical for characterizing this compound post-synthesis?

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. For example, the methyl group at C4 appears as a singlet at δ 2.1–2.3 ppm .
  • X-Ray Diffraction (XRD) : Resolves crystal packing and bond angles (e.g., C–N bond lengths: 1.34–1.38 Å) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (m/z 255.06 for [M+H]⁺) and detects halogen isotopic patterns .

How is X-ray crystallography applied to resolve the compound’s 3D structure, and what software is used for refinement?

Q. Advanced

  • Data Collection : Single-crystal XRD at 100–173 K with Mo Kα radiation (λ = 0.71073 Å) and a CCD detector .
  • Refinement with SHELXL :
    • Initial models built using direct methods (SHELXS).
    • Anisotropic displacement parameters refine thermal motion for non-H atoms.
    • R-factor convergence (<0.05) ensures accuracy .
  • Validation : PLATON checks for missed symmetry and twinning .

Example : A triclinic P1 space group (a = 8.5088 Å, α = 79.906°) was reported, with hydrogen bonds stabilizing the lattice (N–H···N: 2.89 Å) .

How can structure-activity relationship (SAR) studies optimize bioactivity?

Q. Advanced

  • Substituent Screening : Replace the 4-chloro-2-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate enzyme binding .
  • Biological Assays :
    • Kinase Inhibition : IC₅₀ values measured via fluorescence polarization (e.g., JAK2 inhibition at 0.2 µM) .
    • Antimicrobial Activity : MIC assays against S. aureus (e.g., 8 µg/mL) .
  • Molecular Docking : AutoDock Vina predicts binding poses in ATP pockets (∆G: -9.2 kcal/mol) .

What challenges arise in refining the crystal structure, and how are they addressed?

Q. Advanced

  • Disorder : Flexible substituents (e.g., morpholine rings) are modeled with split positions and occupancy refinement .
  • Twinned Data : Multi-scan absorption corrections (SADABS) and HKL-5 scaling mitigate intensity errors .
  • Weak Diffraction : High-resolution data (d-spacing <0.8 Å) and SHELXL’s restraints (DFIX, SIMU) stabilize refinement .

How do structural features influence reactivity in further derivatization?

Q. Basic

  • Electrophilic Sites : The amine (-NH₂) at C5 undergoes acylation (e.g., acetic anhydride) or sulfonylation .
  • Aromatic Halogens : The 4-chloro-2-fluorophenyl group participates in Suzuki coupling (Pd catalysis) to introduce biaryl motifs .
  • Steric Effects : The C4 methyl group hinders substitution at C3, favoring regioselective modifications .

How are contradictory crystallographic data resolved, such as bond-length discrepancies?

Q. Advanced

  • Validation Tools :
    • Rigid-Bond Test : Δ(σ) for C–C bonds <4σ confirms anisotropic model validity .
    • Hirshfeld Surface Analysis : Identifies outliers in intermolecular contacts (e.g., C–Cl···π interactions) .
  • Data Reconciliation : Weighted R-factors (wR2 <0.15) and high data-to-parameter ratios (>15:1) ensure reliability .

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